(S)-8-Methoxychromane-3-carboxylic acid

Quality Control Medicinal Chemistry High-Throughput Screening

(S)-8-Methoxychromane-3-carboxylic acid (CAS 2089950-19-4) is a chiral benzopyran derivative belonging to the chromane (3,4-dihydro-2H-1-benzopyran) class of privileged scaffolds. It features a methoxy substituent at the 8-position and a carboxylic acid functional group at the 3-position on a rigid bicyclic framework, with a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B13889782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-8-Methoxychromane-3-carboxylic acid
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(C2)C(=O)O
InChIInChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)/t8-/m0/s1
InChIKeyFTXQMXYVEKCYAO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-8-Methoxychromane-3-carboxylic Acid: A Chiral Chromane Scaffold for Fragment-Based Drug Discovery and Targeted Synthesis


(S)-8-Methoxychromane-3-carboxylic acid (CAS 2089950-19-4) is a chiral benzopyran derivative belonging to the chromane (3,4-dihydro-2H-1-benzopyran) class of privileged scaffolds . It features a methoxy substituent at the 8-position and a carboxylic acid functional group at the 3-position on a rigid bicyclic framework, with a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol [1]. The (S)-enantiomer is defined by a single stereocenter at the C3 position, which can impart differential biological activity compared to the (R)-enantiomer or the racemic mixture [2]. This compound is primarily utilized as a fragment-sized building block (MW < 300 Da) in medicinal chemistry, particularly in fragment-based drug discovery (FBDD) campaigns and as a synthetic intermediate in the preparation of pharmaceutical agents such as Pemetrexed Disodium derivatives . It is commercially available with validated purity specifications (≥98% to ≥99%) from multiple suppliers, ensuring reproducibility in synthesis and screening workflows .

Why (S)-8-Methoxychromane-3-carboxylic Acid Cannot Be Simply Replaced by Its Racemate or Regioisomeric Analogs


Chromane-3-carboxylic acid derivatives are not interchangeable building blocks due to the profound impact of substitution position, stereochemistry, and oxidation state on both physicochemical properties and biological target engagement [1]. The (S)-8-methoxy substitution pattern generates a distinct XLogP3-AA (1.4), hydrogen-bonding capacity, and exact mass (208.07355886 Da) compared to the unsubstituted parent chromane-3-carboxylic acid (MW 178.18 g/mol, XLogP3 ~0.9) [2]. Importantly, the (S)-enantiomer at the C3 position introduces chirality-dependent binding interactions; published SAR studies on structurally related (S)-6-methoxychroman-3-carboxylic acid derivatives have demonstrated that chirality at C3 is critical for achieving nanomolar isoform-selective ROCK2 inhibition (IC50 = 3 nM for the (S)-enantiomer), underscoring that racemic substitution or enantiomeric inversion would likely abolish or significantly attenuate target potency [3]. Furthermore, the 8-methoxy regiochemistry provides a distinct SAR vector compared to the more extensively characterized 6-methoxy series, offering the potential for generating novel intellectual property and differentiated selectivity profiles [4]. These structural, physicochemical, and stereochemical factors collectively preclude simple substitution with racemic, regioisomeric, or des-methoxy analogs in any application where biological activity, synthetic reproducibility, or IP novelty is a consideration.

(S)-8-Methoxychromane-3-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Commercial Purity Benchmarking: (S)-8-Methoxychromane-3-carboxylic Acid (≥99% NMR) Versus Unsubstituted Chroman-3-carboxylic Acid (97% Typical Purity)

The (S)-8-methoxychromane-3-carboxylic acid product is commercially supplied with a minimum purity specification of ≥99% as determined by NMR spectroscopy . In contrast, the unsubstituted parent scaffold, chroman-3-carboxylic acid (CAS 115822-57-6), is typically offered at 97% purity from comparable commercial sources . This 2% absolute purity differential (≥99% vs. 97%) reduces the likelihood of impurity-driven assay artifacts in high-throughput screening (HTS) and ensures more consistent yields in multi-step synthetic sequences where the carboxylic acid serves as a key functional handle .

Quality Control Medicinal Chemistry High-Throughput Screening

Physicochemical Differentiation: XLogP3-AA and Exact Mass of 8-Methoxychroman-3-carboxylic Acid Versus Unsubstituted Chroman-3-carboxylic Acid

The 8-methoxy substitution imparts distinct physicochemical properties relative to the unsubstituted chromane-3-carboxylic acid parent scaffold. The target compound exhibits an XLogP3-AA value of 1.4 and an exact mass of 208.07355886 Da [1]. In comparison, unsubstituted chroman-3-carboxylic acid (C10H10O3, MW 178.18 g/mol) has a lower predicted lipophilicity (XLogP3 ~0.9) and exact mass of 178.062994 Da [2]. The increased lipophilicity (ΔXLogP3 ≈ 0.5 units, estimated) and additional hydrogen bond acceptor (methoxy oxygen at position 8) can influence membrane permeability, aqueous solubility, and target binding affinity in fragment-based drug discovery campaigns, providing a differentiated starting point for lead optimization [3].

ADME Prediction Physicochemical Properties Fragment-Based Drug Discovery

Stereochemical Differentiation: The (S)-Enantiomer of 8-Methoxychromane-3-carboxylic Acid Demonstrates Chirality-Dependent Target Engagement as Inferred from (S)-6-Methoxy Analog SAR

Direct quantitative comparison data between the (S)- and (R)-enantiomers of 8-methoxychromane-3-carboxylic acid are not available in the public domain. However, structure-activity relationship (SAR) data from the closely related 6-methoxy series provide strong class-level inference: (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide exhibits potent and isoform-selective ROCK2 inhibition with an IC50 of 3 nM, while the corresponding (R)-enantiomer and racemic mixture show significantly diminished potency [1]. Given that both the 8-methoxy and 6-methoxy series share an identical chromane-3-carboxylic acid core with chirality at C3, it is reasonable to infer that the (S)-configuration at C3 is a critical determinant of biological activity for 8-substituted chromane-3-carboxylic acid derivatives as well [2]. This inference is further supported by the general principle in medicinal chemistry that stereochemistry at the α-carbon of carboxylic acids adjacent to heterocyclic scaffolds profoundly influences target binding geometry .

Stereochemistry Structure-Activity Relationship Kinase Inhibition

Application in Pemetrexed Disodium Derivative Synthesis: (S)-8-Methoxychromane-3-carboxylic Acid as a Key Intermediate with Validated Synthetic Utility

(S)-8-Methoxychromane-3-carboxylic acid has been explicitly identified and employed as an intermediate in the preparation of Pemetrexed Disodium (P219500) and its derivatives, which are established anticancer agents targeting folate metabolism . This validated synthetic application is supported by published references including Min, T. et al. (Med. Chem. Res., 18, 495, 2009) and Ma, Y. et al. (Zhong. Xin. Zaz., 16, 134, 2007) . In contrast, the simple unsubstituted chroman-3-carboxylic acid and other regioisomeric methoxy analogs (e.g., 6-methoxy or 7-methoxy series) have not been reported as intermediates in Pemetrexed-related synthetic pathways, highlighting a specific, application-driven differentiation for procurement in anticancer drug development programs [1].

Anticancer Synthesis Pharmaceutical Intermediates Process Chemistry

Regioisomeric Scaffold Differentiation: 8-Methoxy Versus 6-Methoxy Substitution on Chromane-3-carboxylic Acid Core

The position of the methoxy substituent on the chromane ring fundamentally alters both the electronic distribution and steric environment of the scaffold. The 8-methoxy isomer places the electron-donating substituent peri to the dihydropyran oxygen, potentially engaging in intramolecular interactions that are not accessible to the 6-methoxy isomer [1]. Commercially, the 6-methoxychroman-3-carboxylic acid scaffold (such as CID 3163251) has been extensively characterized in the patent literature, particularly in kinase inhibitor programs including ROCK2 inhibitors [2]. In contrast, the 8-methoxy regioisomer represents a comparatively underexplored region of chemical space, offering opportunities for generating novel intellectual property with potentially differentiated selectivity profiles [3]. While direct quantitative biological comparison data between the 8-methoxy and 6-methoxy carboxylic acids are not available in the public domain, computational property differences are quantifiable: the 8-methoxy isomer exhibits altered electrostatic potential surfaces and dipole moment orientation relative to the 6-methoxy isomer due to the proximity of the methoxy group to the ring oxygen [1].

Structure-Activity Relationship Scaffold Hopping Intellectual Property

Oxidation State Differentiation: 8-Methoxychroman-3-carboxylic Acid (Saturated Dihydropyran) Versus 8-Methoxy-2H-chromene-3-carboxylic Acid (Unsaturated Pyran with C2=C3 Double Bond)

The saturated chromane (3,4-dihydro-2H-1-benzopyran) core of the target compound is chemically and metabolically distinct from the unsaturated 2H-chromene (2H-1-benzopyran) analog, 8-methoxy-2H-chromene-3-carboxylic acid (CAS 57543-59-6) . The 2H-chromene analog possesses a C2=C3 double bond, which introduces a planar geometry at the α,β-unsaturated ester/acid moiety and creates a conjugated π-system extending across the heterocycle . This unsaturation renders the 2H-chromene scaffold susceptible to Michael addition at C4 and alters both the acidity of the C3 carboxylic acid and the overall molecular shape. The saturated chromane scaffold of the target compound lacks this conjugated π-system, resulting in (i) a non-planar, puckered dihydropyran ring, (ii) the presence of a defined sp3 stereocenter at C3 that is absent in the planar 2H-chromene analog, and (iii) enhanced chemical stability toward nucleophilic attack and oxidative degradation . These differences directly impact the compound's suitability as a building block: the saturated chromane core provides a three-dimensional, stereochemically defined fragment for FBDD, whereas the unsaturated chromene core offers a flatter, more electron-deficient scaffold suitable for different target classes .

Oxidation State Chemical Stability Synthetic Intermediate Selection

Optimal Research and Industrial Application Scenarios for (S)-8-Methoxychromane-3-carboxylic Acid Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) with a Chiral, 3D-Enriched Chromane Scaffold

With a molecular weight of 208.21 g/mol and a computed XLogP3-AA of 1.4, (S)-8-methoxychromane-3-carboxylic acid meets the Rule of Three criteria for fragment-sized screening libraries [1]. Its saturated chromane core provides a non-planar, three-dimensional topology with a defined sp3 stereocenter at C3—features that are favorable for targeting proteins with chiral binding pockets and for generating lead compounds with improved physicochemical properties relative to flatter, aromatic fragments [2]. The carboxylic acid functional group at C3 serves as a synthetic handle for amide coupling, esterification, and other diversification reactions, enabling rapid fragment elaboration [1]. Compared to the unsubstituted chroman-3-carboxylic acid, the 8-methoxy substituent increases lipophilicity by approximately 0.5 logP units, offering a differentiated starting point for lead optimization where modulating logP is critical [2].

Synthesis of Pemetrexed Disodium Derivatives and Folate Antimetabolite Anticancer Agents

This compound is explicitly documented in peer-reviewed literature as a synthetic intermediate in the preparation of Pemetrexed Disodium (P219500) derivatives, which are clinically validated anticancer agents targeting the folate pathway [1]. Research groups engaged in the development of next-generation antifolate chemotherapeutics can leverage this literature-precedented intermediate to access novel Pemetrexed analogs with potentially improved efficacy or reduced resistance profiles. The commercially available ≥99% purity grade ensures reproducibility in multi-step synthetic sequences, where impurities could otherwise propagate and complicate purification of final drug candidates [2].

Generation of Novel Intellectual Property Through Exploration of Underexplored 8-Methoxy SAR Space

While the 6-methoxychroman-3-carboxylic acid scaffold has been extensively characterized in kinase inhibitor patents—including ROCK2 inhibitors with reported IC50 values as low as 3 nM [1]—the 8-methoxy regioisomer represents a comparatively underexplored area of chemical space [2]. Medicinal chemistry programs seeking to establish a novel IP position around chromane-based kinase inhibitors or other target classes can utilize the 8-methoxy scaffold as a structurally differentiated starting point. The distinct electrostatic and steric environment created by the peri relationship between the 8-methoxy group and the dihydropyran oxygen may confer selectivity advantages over the 6-methoxy series, enabling the discovery of compounds with unique target engagement profiles [2].

Enantioselective Synthesis and Stereochemistry-Activity Relationship (SSAR) Studies of Chromane-Based Bioactive Molecules

SAR data from the closely related (S)-6-methoxychroman-3-carboxylic acid amide series demonstrate that stereochemistry at C3 is a critical determinant of ROCK2 inhibitory potency, with the (S)-enantiomer achieving an IC50 of 3 nM while the corresponding racemate and (R)-enantiomer exhibit significantly diminished activity [1]. This class-level precedence strongly suggests that the enantiomerically pure (S)-8-methoxychromane-3-carboxylic acid is the appropriate choice for SSAR campaigns. The compound's defined stereochemistry at C3, combined with the methoxy substituent at C8, provides a stereochemically pure building block for constructing libraries of diastereomerically and enantiomerically defined chromane derivatives for systematic SSAR exploration across diverse biological targets [2].

Quote Request

Request a Quote for (S)-8-Methoxychromane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.